

4-Chloro-2-(trifluoromethyl)aniline literature review

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Compound of Interest

Compound Name: 4-Chloro-2-(trifluoromethyl)aniline

Cat. No.: B1214093

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An In-depth Technical Guide to **4-Chloro-2-(trifluoromethyl)aniline**

Introduction

4-Chloro-2-(trifluoromethyl)aniline, also known as 2-Amino-5-chlorobenzotrifluoride, is a halogenated and trifluoromethyl-substituted aniline derivative. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the chloro substituent, make it a crucial building block in organic synthesis. This guide provides a comprehensive review of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of pharmaceutical agents. The presence of the trifluoromethyl group is particularly significant in drug design, as it can enhance metabolic stability, binding affinity, and bioavailability of molecules.^{[1][2]} This document serves as a technical resource for researchers, chemists, and professionals in the field of drug discovery and development.

Physicochemical and Spectroscopic Properties

The fundamental physical and chemical characteristics of **4-Chloro-2-(trifluoromethyl)aniline** are summarized below. This data is essential for its handling, characterization, and use in synthetic protocols.

Table 1: Physicochemical Properties of **4-Chloro-2-(trifluoromethyl)aniline**

Property	Value	Reference
CAS Number	445-03-4	
Molecular Formula	C ₇ H ₅ ClF ₃ N	[3]
Molecular Weight	195.57 g/mol	[4]
Appearance	Liquid	[3]
Density	1.386 g/mL at 25 °C	
Boiling Point	66-67 °C at 3 mmHg	
Melting Point	8.8 °C	[5]
Refractive Index (n _{20/D})	1.507	
Purity	Typically ≥97%	[3]
InChI Key	CVINWVPRKDIGLL- UHFFFAOYSA-N	[3]

| Synonyms | 2-Amino-5-chlorobenzotrifluoride, 4-Chloro- α,α,α -trifluoro- α -toluidine |[\[4\]](#) |

Table 2: Spectroscopic Data Summary

Technique	Description	Reference
Fourier-Transform Infrared (FT-IR)	The FT-IR spectrum was recorded in the 4000-400 cm^{-1} region.	[5]
Fourier-Transform Raman (FT-Raman)	The FT-Raman spectrum was recorded in the 3500-50 cm^{-1} region.	[5]

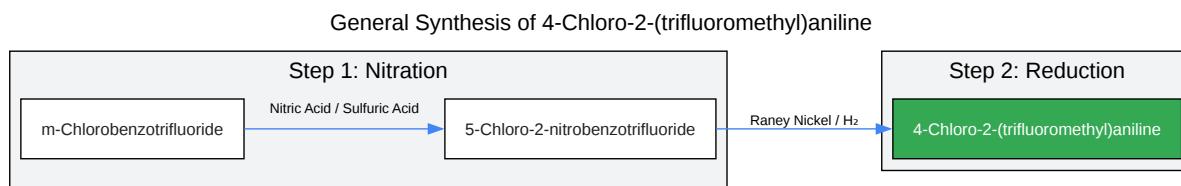
| Computational Studies | Quantum chemical calculations, including studies on first-order hyperpolarizability and HOMO/LUMO energies, have been performed based on Density Functional Theory (DFT). |[\[5\]](#) |

Synthesis and Manufacturing

4-Chloro-2-(trifluoromethyl)aniline is synthesized through a multi-step process, which is critical for producing this key intermediate with high purity and yield.

General Synthesis Workflow

A common industrial synthesis route starts from m-chlorobenzotrifluoride and proceeds through nitration and reduction steps.[6]



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Caption: Workflow for the synthesis of **4-Chloro-2-(trifluoromethyl)aniline**.

Detailed Experimental Protocol

The following protocol is adapted from established synthesis methods.[6]

Step 1: Nitration of m-Chlorobenzotrifluoride

- Cool the starting material, m-chlorobenzotrifluoride, in a suitable reactor.
- Prepare a mixture of nitric acid and sulfuric acid (nitrating mixture).
- Slowly add the nitrating mixture dropwise to the m-chlorobenzotrifluoride, ensuring the reaction temperature is maintained below 25 °C.
- After the addition is complete, allow the reaction to proceed at room temperature for approximately 2.5 hours.

- Separate the organic layer. The crude product, 5-chloro-2-nitrobenzotrifluoride, can be purified by low-temperature recrystallization from a solvent like petroleum ether or n-hexane.

Step 2: Reduction of 5-Chloro-2-nitrobenzotrifluoride

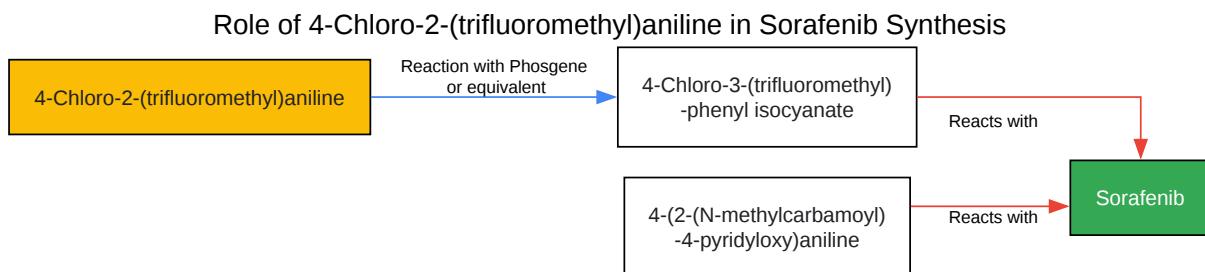
- The intermediate, 5-chloro-2-nitrobenzotrifluoride, is subjected to reduction.
- A common method is catalytic hydrogenation using Raney nickel as the catalyst.
- This reduction of the nitro group yields the final product, **4-chloro-2-(trifluoromethyl)aniline**.^[6]

Chemical Reactivity and Applications in Drug Discovery

4-Chloro-2-(trifluoromethyl)aniline serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.^[7] Its primary application is as a precursor for active pharmaceutical ingredients (APIs).

Synthesis of Sorafenib

A prominent example of its application is in the synthesis of Sorafenib, a kinase inhibitor used in the treatment of primary kidney and liver cancer.^[2] The aniline moiety of **4-chloro-2-(trifluoromethyl)aniline** is converted into an isocyanate, which is a key step in forming the urea linkage central to Sorafenib's structure.



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Caption: Key step in Sorafenib synthesis involving **4-Chloro-2-(trifluoromethyl)aniline**.

Experimental Protocol: Synthesis of Sorafenib Intermediate The synthesis of Sorafenib involves reacting 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline.[2] The isocyanate is typically prepared from **4-Chloro-2-(trifluoromethyl)aniline**.

- Isocyanate Formation: Convert **4-Chloro-2-(trifluoromethyl)aniline** to 4-chloro-3-(trifluoromethyl)phenyl isocyanate. This is commonly achieved by reaction with phosgene or a phosgene equivalent.
- Urea Formation: In a suitable solvent such as methylene chloride, react the 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline to form the final Sorafenib molecule.[2]

Other Synthetic Applications

This aniline derivative is also used to create other important chemical intermediates:

- Synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol: This compound is another valuable building block in organic synthesis.[4]
- Synthesis of 4-chloro-2-trifluoromethylbenzonitrile: This is achieved through a sequence involving diazotization of the aniline followed by bromination and subsequent cyanation.[6]

Biological Activity

While **4-Chloro-2-(trifluoromethyl)aniline** itself is primarily a synthetic intermediate, its derivatives have shown significant biological activity. The incorporation of the 4-chloro-2-(trifluoromethyl)phenyl moiety is a key feature in several biologically active compounds.

A study investigating aniline derivatives for antimicrobial properties against *Vibrio* species identified related compounds, such as 4-amino-3-chloro-5-nitrobenzotrifluoride and 2-iodo-4-trifluoromethylaniline, as having potent antibacterial and antibiofilm activities.[8][9] These findings highlight the potential of trifluoromethyl-anilines as a class of compounds for developing new antimicrobial agents. The minimum inhibitory concentrations (MIC) for these

related compounds were reported to be between 50 µg/mL and 100 µg/mL against planktonic cells.[8][9]

Safety and Handling

4-Chloro-2-(trifluoromethyl)aniline is classified as a hazardous chemical and requires careful handling in a laboratory setting.

Table 3: Hazard Identification and Safety Precautions

Hazard Class	Statement	GHS Classification	Reference
Acute Toxicity	Harmful if swallowed.	Category 4 (Oral)	[10]
Skin Irritation	Causes skin irritation.	Category 2	[10]
Eye Damage	Causes serious eye damage.	Category 1	[10]
Respiratory Irritation	May cause respiratory irritation.	STOT SE, Category 3	[10]

| Flammability | Combustible liquid. | Category 4 |[\[10\]](#) |

Handling and Personal Protective Equipment (PPE):

- Use only in a well-ventilated area or outdoors.[\[10\]](#)
- Wear protective gloves, clothing, and eye/face protection.[\[10\]](#)[\[11\]](#)
- Wash hands and any exposed skin thoroughly after handling.[\[10\]](#)
- Keep away from heat, sparks, open flames, and hot surfaces.[\[10\]](#)
- In case of inhalation, remove the victim to fresh air.[\[10\]](#)
- For eye contact, rinse cautiously with water for several minutes.[\[11\]](#)

Storage:

- Store in a cool, well-ventilated place.[[10](#)]
- Recommended storage temperature is between 2-8°C.

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